2-Methoxythiophene-3-carbaldehyde

Catalog No.
S3424374
CAS No.
41057-07-2
M.F
C6H6O2S
M. Wt
142.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxythiophene-3-carbaldehyde

CAS Number

41057-07-2

Product Name

2-Methoxythiophene-3-carbaldehyde

IUPAC Name

2-methoxythiophene-3-carbaldehyde

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

InChI

InChI=1S/C6H6O2S/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3

InChI Key

UIUKIKLGNRUZJK-UHFFFAOYSA-N

SMILES

COC1=C(C=CS1)C=O

Canonical SMILES

COC1=C(C=CS1)C=O

Potential as a Building Block for Organic Synthesis:

The presence of both an aldehyde and a methoxy group in the molecule suggests potential applications in organic synthesis as a building block for the construction of more complex molecules. Aldehydes are versatile functional groups that can participate in various reactions, while methoxy groups can influence the reactivity and electronic properties of the molecule.

Similarity to Existing Research Compounds:

-Methoxy-3-thiophenecarboxaldehyde shares structural similarities with other thiophene-based aldehydes, such as 3-thiophenecarboxaldehyde and 5-bromo-2-thiophenecarboxaldehyde. These compounds have been used in various research areas, including:

  • Synthesis of heterocyclic compounds: 3-Thiophenecarboxaldehyde has been employed in the synthesis of various heterocyclic compounds, including fused-ring systems and nitrogen-containing heterocycles [].
  • Exploration of biological activities: 5-Bromo-2-thiophenecarboxaldehyde has been investigated for its potential anti-inflammatory and antiproliferative properties [].

2-Methoxythiophene-3-carbaldehyde is an organosulfur compound with the molecular formula C6H6O2S. It features a thiophene ring substituted with a methoxy group and an aldehyde functional group, making it a significant compound in organic synthesis and medicinal chemistry. The presence of the thiophene moiety contributes to its unique electronic properties, while the methoxy and aldehyde groups enhance its reactivity, particularly in condensation reactions and electrophilic aromatic substitutions. This compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science.

  • Condensation Reactions: The aldehyde group can undergo condensation reactions, such as the Knoevenagel condensation, where it reacts with active methylene compounds to form α,β-unsaturated carbonyl compounds.
  • Electrophilic Aromatic Substitution: The methoxy group serves as an electron-donating substituent, facilitating electrophilic aromatic substitution reactions on the thiophene ring .
  • Reduction Reactions: The aldehyde functionality can be reduced to yield corresponding alcohols or further transformed into carboxylic acids through oxidation processes.

The biological activity of 2-Methoxythiophene-3-carbaldehyde has been explored in various studies, highlighting its potential therapeutic properties:

  • Antimicrobial Activity: Thiophene derivatives have shown promising antimicrobial effects against various bacterial strains, suggesting that 2-Methoxythiophene-3-carbaldehyde may possess similar properties.
  • Anticancer Properties: Some studies indicate that compounds containing thiophene rings exhibit cytotoxic effects on cancer cell lines, making them potential candidates for anticancer drug development.

Several methods have been developed for synthesizing 2-Methoxythiophene-3-carbaldehyde:

  • Direct Methoxylation: This method involves the methoxylation of thiophene derivatives using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
  • Formylation Reactions: The introduction of the aldehyde group can be achieved through formylation of methoxythiophenes using reagents such as formic acid or by employing Vilsmeier-Haack reactions .
  • Condensation Reactions: Starting from simpler thiophenes, condensation with appropriate aldehydes or ketones can yield 2-Methoxythiophene-3-carbaldehyde.

2-Methoxythiophene-3-carbaldehyde has several noteworthy applications:

  • Building Block in Organic Synthesis: It is frequently used as a precursor in the synthesis of more complex organic molecules, particularly in creating polymers with unique electronic properties.
  • Materials Science: The compound's ability to form conjugated systems makes it useful in developing advanced materials for optoelectronic applications, such as organic light-emitting diodes and solar cells.

Research into the interactions of 2-Methoxythiophene-3-carbaldehyde with biological systems has revealed insights into its potential mechanisms of action:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins involved in drug metabolism could provide valuable information regarding its pharmacokinetics and toxicity profiles.
  • Cellular Uptake Mechanisms: Studies examining how this compound is taken up by cells can help elucidate its bioavailability and therapeutic efficacy.

Several compounds share structural similarities with 2-Methoxythiophene-3-carbaldehyde, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-Methoxythiophene-2-carbaldehydeThiophene ring with methoxy and aldehydeNotable for applications in electrochromic materials
2-MethylthiopheneMethyl group on thiopheneUsed in flavoring and fragrance industries
ThiopheneBasic five-membered sulfur-containing ringFundamental structure for many derivatives

These compounds highlight the versatility of thiophene derivatives while underscoring the unique characteristics of 2-Methoxythiophene-3-carbaldehyde that make it particularly valuable in synthetic chemistry and material science.

XLogP3

1.4

Dates

Modify: 2023-08-19

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